![molecular formula C19H23N3O3 B7641487 3-[(1-Cyclopentylpyrazole-3-carbonyl)amino]-3-(2-methylphenyl)propanoic acid](/img/structure/B7641487.png)
3-[(1-Cyclopentylpyrazole-3-carbonyl)amino]-3-(2-methylphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(1-Cyclopentylpyrazole-3-carbonyl)amino]-3-(2-methylphenyl)propanoic acid, commonly known as CPP-ACP, is a bioactive peptide that has gained significant attention in the field of dental research. CPP-ACP is a complex of casein phosphopeptide (CPP) and amorphous calcium phosphate (ACP) that has shown great potential in the prevention and treatment of dental caries.
作用机制
3-[(1-Cyclopentylpyrazole-3-carbonyl)amino]-3-(2-methylphenyl)propanoic acid-ACP works by binding to tooth surfaces and forming a protective layer that helps to prevent the demineralization of enamel. The ACP component of this compound-ACP also helps to provide a source of calcium and phosphate ions that can be used to remineralize enamel. Additionally, this compound-ACP has been shown to inhibit the growth of cariogenic bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound-ACP has been shown to have a number of biochemical and physiological effects. Research has shown that this compound-ACP can help to increase the concentration of calcium and phosphate ions in saliva, which can help to promote remineralization of enamel. This compound-ACP has also been shown to reduce the formation of biofilm and inhibit the growth of cariogenic bacteria.
实验室实验的优点和局限性
One of the main advantages of using 3-[(1-Cyclopentylpyrazole-3-carbonyl)amino]-3-(2-methylphenyl)propanoic acid-ACP in lab experiments is its ability to mimic the natural environment of the oral cavity. This makes it an ideal tool for studying the mechanisms of dental caries and developing new treatments. However, one limitation of using this compound-ACP in lab experiments is that it can be difficult to control the concentration and distribution of this compound-ACP on tooth surfaces.
未来方向
There are a number of potential future directions for research on 3-[(1-Cyclopentylpyrazole-3-carbonyl)amino]-3-(2-methylphenyl)propanoic acid-ACP. One area of interest is the development of new delivery systems for this compound-ACP that can improve its efficacy and reduce the potential for side effects. Another area of interest is the use of this compound-ACP in combination with other therapeutic agents, such as fluoride or antimicrobial agents, to enhance its effectiveness. Finally, there is a need for further research on the long-term safety and efficacy of this compound-ACP in clinical settings.
合成方法
3-[(1-Cyclopentylpyrazole-3-carbonyl)amino]-3-(2-methylphenyl)propanoic acid-ACP can be synthesized using a variety of methods, including chemical synthesis and enzymatic hydrolysis. One of the most commonly used methods involves the enzymatic hydrolysis of casein using trypsin, followed by the addition of calcium and phosphate ions to form this compound-ACP.
科学研究应用
3-[(1-Cyclopentylpyrazole-3-carbonyl)amino]-3-(2-methylphenyl)propanoic acid-ACP has been extensively studied for its potential use in the prevention and treatment of dental caries. Research has shown that this compound-ACP can help to remineralize enamel, reduce the formation of biofilm, and inhibit the growth of cariogenic bacteria. This compound-ACP has also been studied for its potential use in the treatment of dentin hypersensitivity and as a delivery system for other therapeutic agents.
属性
IUPAC Name |
3-[(1-cyclopentylpyrazole-3-carbonyl)amino]-3-(2-methylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13-6-2-5-9-15(13)17(12-18(23)24)20-19(25)16-10-11-22(21-16)14-7-3-4-8-14/h2,5-6,9-11,14,17H,3-4,7-8,12H2,1H3,(H,20,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOXHKNQNGMHGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)O)NC(=O)C2=NN(C=C2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-ethyl-N-[2-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl]pyridine-4-carboxamide](/img/structure/B7641440.png)
![2-phenyl-4-[(E)-2-pyrimidin-4-ylethenyl]-1,3-oxazole](/img/structure/B7641444.png)
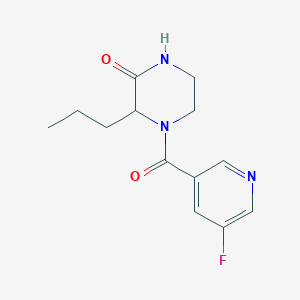
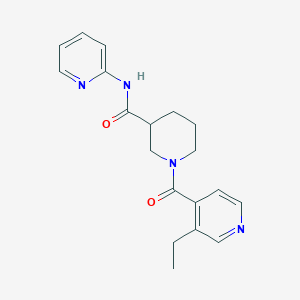
![2-[4-Chloro-2-[(1-methylpyrrolidin-3-yl)sulfamoyl]phenoxy]acetamide](/img/structure/B7641459.png)
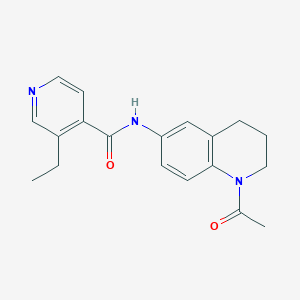
![[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-3-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B7641471.png)
![[4-(2-Ethoxyethyl)piperidin-1-yl]-(3-ethylpyridin-4-yl)methanone](/img/structure/B7641477.png)
![1-[[4-[(1,2,3,5,6,7,8,8a-Octahydroindolizin-7-ylamino)methyl]phenyl]methyl]piperidin-4-ol](/img/structure/B7641478.png)
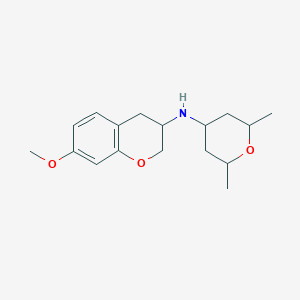
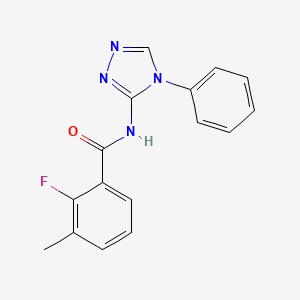
![2-(3-bromophenyl)-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]propan-1-amine](/img/structure/B7641496.png)
![1-[1-(3-Fluoropropyl)piperidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B7641500.png)
